Cas no 176739-79-0 (diinsininol)

diinsininol structure
diinsininol structure
Nome del prodotto:diinsininol
Numero CAS:176739-79-0
MF:C36H32O16
MW:720.629692077637
CID:1364305
PubChem ID:177308

diinsininol Proprietà chimiche e fisiche

Nomi e identificatori

    • (8S,14S)-2,8-bis(3,4-dihydroxyphenyl)-5,13-dihydroxy-4-oxo-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-11-yl beta-D-glucopyranoside
    • diinsininol
    • 5,7,3',4'-tetrahydroxyflavanyl-7-O-beta-glucosyl-(4beta-8
    • [2R-(2alpha,8beta,14alpha)]-2,8-bis(3,4-dihydroxyphenyl)-11-(beta-D-glucopyranosyloxy)-2,3-dihydro-5,13-dihydroxy-8,14-methano-4H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-4-one
    • 2beta-O-7)-eriodictyol
    • (1R,5R,13R)-5,13-bis(3,4-dihydroxyphenyl)-9,19-dihydroxy-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-one
    • CHEBI:65792
    • CHEMBL507692
    • 5,7,3',4'-tetrahydroxyflavanyl-7-O-beta-glucosyl-(4beta-8;2beta-O-7)-eriodictyol
    • Q27134281
    • (2R,8R,14R)-2,8-bis(3,4-dihydroxyphenyl)-5,13-dihydroxy-4-oxo-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-11-yl beta-D-glucopyranoside
    • 8,14-Methano-4H,14H-1-benzopyrano(7,8-d)(1,3)benzodioxocin-4-one, 2,8-bis(3,4-dihydroxyphenyl)-11-(beta-D-glucopyranosyloxy)-2,3-dihydro-5,13-dihydroxy-, (2R,8R,14R)-
    • 176739-79-0
    • 2,8-Bis(3,4-dihydroxyphenyl)-5,13-dihydroxy-4-oxo-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalen-11-yl hexopyranoside
    • 8,14-Methano-4H,14H-1-benzopyrano(7,8-d)(1,3)benzodioxocin-4-one, 2,8-bis(3,4-dihydroxyphenyl)-11-(beta-D-glucopyranosyloxy)-2,3-dihydro-5,13-dihydroxy-, (2R-(2alpha,8beta,14alpha))-
    • DTXSID70938846
    • Inchi: 1S/C36H32O16/c37-12-27-31(45)32(46)33(47)35(50-27)48-15-7-21(42)28-16-11-36(51-25(28)8-15,14-2-4-18(39)20(41)6-14)52-26-10-23(44)30-22(43)9-24(49-34(30)29(16)26)13-1-3-17(38)19(40)5-13/h1-8,10,16,24,27,31-33,35,37-42,44-47H,9,11-12H2/t16-,24-,27-,31-,32+,33-,35-,36-/m1/s1
    • Chiave InChI: DQBZPEAEXINSNR-QUCAXYRHSA-N
    • Sorrisi: O1C2C([H])=C(C3C(C([H])([H])[C@]([H])(C4C([H])=C([H])C(=C(C=4[H])O[H])O[H])OC=3C=2[C@@]2([H])C3=C(C([H])=C(C([H])=C3O[C@]1(C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])C2([H])[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])O[H])=O)O[H]

Proprietà calcolate

  • Massa esatta: 720.16903493g/mol
  • Massa monoisotopica: 720.16903493g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 10
  • Conta accettatore di obbligazioni idrogeno: 16
  • Conta atomi pesanti: 52
  • Conta legami ruotabili: 5
  • Complessità: 1290
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 266Ų
  • XLogP3: 2.2
Fornitori consigliati
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd